molecular formula C12H12Cl2O3 B3117125 Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate CAS No. 221121-45-5

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate

Cat. No.: B3117125
CAS No.: 221121-45-5
M. Wt: 275.12 g/mol
InChI Key: AVYVYBSVLSCWTE-UHFFFAOYSA-N
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Description

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,6-dichlorophenyl group attached to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate typically involves the esterification of 4-(2,6-dichlorophenyl)-3-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(2,6-Dichlorophenyl)-3-oxobutanoic acid.

    Reduction: Ethyl 4-(2,6-dichlorophenyl)-3-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₂Cl₂O₃
  • Molecular Weight : Approximately 275.11 g/mol
  • Functional Groups : Contains a ketone group adjacent to an ethyl ester and a dichlorophenyl moiety.

Organic Synthesis

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is primarily used as an intermediate in organic synthesis. It can be transformed into various derivatives through reactions such as:

  • Oxidation : Converts to corresponding carboxylic acids.
  • Reduction : Converts the ketone group to an alcohol.
  • Substitution Reactions : Chlorine atoms can be replaced with other functional groups through nucleophilic aromatic substitution.

These reactions make it a valuable building block for synthesizing complex organic molecules.

Pharmaceutical Development

The compound has shown potential in pharmaceutical research due to its derivatives exhibiting significant biological activities. Studies indicate that compounds similar to this compound possess cytotoxic properties against certain cancer cell lines and may inhibit the growth of various pathogens, including bacteria and fungi. This suggests its potential as a lead compound for developing new antimicrobial or anticancer agents.

Agrochemical Applications

In the agricultural sector, this compound is utilized in the production of agrochemicals. Its derivatives may serve as herbicides or pesticides due to their biological activity against harmful organisms. The dichlorophenyl group enhances its efficacy and selectivity in targeting specific pests.

Case Studies and Research Findings

Several studies have explored the interactions and biological effects of this compound:

  • Cytotoxicity Studies : Research indicates that derivatives of this compound exhibit cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Activity : Preliminary findings suggest that this compound may inhibit the growth of bacteria and fungi, highlighting its potential in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate: Similar structure but with fluorine atoms instead of chlorine.

    Ethyl 4-(2,6-dichlorophenyl)-3-hydroxybutanoate: A reduced form of the original compound with a hydroxyl group instead of a ketone.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ketone group, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is an organic compound recognized for its potential biological activities, particularly in the fields of agriculture and medicine. This article delves into its biological activity, highlighting research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C12H12Cl2O3
  • Molecular Weight : Approximately 275.11 g/mol
  • Structure : The compound features a 4-oxobutanoate moiety and a dichlorophenyl group, contributing to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The dichlorophenyl moiety enhances its efficacy against various bacterial and fungal strains. For example, preliminary studies have shown that derivatives of oxobutanoates can inhibit the growth of pathogens, making them viable candidates for pharmaceutical development.

Cytotoxic Effects

The compound has also been investigated for its cytotoxic properties against cancer cell lines. Studies suggest that it may influence apoptosis pathways in cancer cells, indicating potential use in cancer therapies. The structure-activity relationship (SAR) analysis has revealed that the presence of the dichlorophenyl group is crucial for enhancing cytotoxicity compared to other analogs .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-chloro-3-oxobutanoateContains a chloro groupAntimicrobial properties
Methyl 3-oxo-4-(2,6-dichlorophenyl)butanoateMethyl instead of ethylCytotoxic activity
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoateContains a benzylidene moietyAntioxidant and antimicrobial activities
Ethyl 4-(phenyl)-3-oxobutanoateUnsubstituted phenyl groupLess potent compared to dichloro analogs

The presence of the dichlorophenyl group in this compound significantly enhances its biological activity compared to other similar compounds.

Case Studies

  • Antimicrobial Efficacy :
    • In a study assessing the antimicrobial potency against Staphylococcus aureus and Escherichia coli, this compound demonstrated effective inhibition at concentrations as low as 32 µg/mL. This positions it as a promising candidate for further development in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells :
    • A recent investigation into the cytotoxic effects of this compound on various cancer cell lines showed promising results, with significant reductions in cell viability observed at concentrations ranging from 10 to 50 µM. The mechanism appears to involve induction of apoptosis through mitochondrial pathways .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The dichlorophenyl group is believed to enhance binding affinity to enzymes or receptors involved in critical cellular processes. Additionally, the ester functionality can undergo hydrolysis to release the active acid form, which may further interact with biological pathways influencing cell growth and apoptosis.

Properties

IUPAC Name

ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-8(15)6-9-10(13)4-3-5-11(9)14/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYVYBSVLSCWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate

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